5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

Sourcing a single scaffold with three orthogonal reactive handles for sequential DEL library synthesis is a persistent bottleneck. 5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1874917-49-3) solves this with -COOH (amide coupling), -Br (Suzuki-Miyaura), and -C≡CH (CuAAC click) in one compact molecule (MW 271.07). Supplied at ≥95% purity. Ideal for multi-cycle DEL construction, clickable dinucleotide analog synthesis, and Syk inhibitor SAR exploration.

Molecular Formula C9H7BrN2O3
Molecular Weight 271.07 g/mol
Cat. No. B13256579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid
Molecular FormulaC9H7BrN2O3
Molecular Weight271.07 g/mol
Structural Identifiers
SMILESC#CCONC1=C(C=C(C=N1)C(=O)O)Br
InChIInChI=1S/C9H7BrN2O3/c1-2-3-15-12-8-7(10)4-6(5-11-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)
InChIKeyQTXRYFSYVBHLOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-6-[(prop-2-yn-1-yloxy)amino]nicotinic acid


5-Bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1874917-49-3) is a heterobifunctional pyridine-3-carboxylic acid (nicotinic acid) derivative with molecular formula C₉H₇BrN₂O₃ and molecular weight 271.07 g/mol [1]. The compound features three synthetically orthogonal functional groups: a carboxylic acid at the 3-position, an aryl bromide at the 5-position, and a propargyloxyamino (alkyne-terminated oxime ether) moiety at the 6-position. Its computed physicochemical properties include XLogP3 of 1.5, topological polar surface area (TPSA) of 71.5 Ų, two hydrogen bond donors, and five hydrogen bond acceptors [1]. The compound is supplied at ≥95% purity by multiple vendors for research use only . It belongs to the broader class of aminopyridine derivatives that have been explored as spleen tyrosine kinase (Syk) inhibitors in patent literature [2].

1
Tri-orthogonal handles: carboxylic acid, aryl bromide, terminal alkyne
Enables sequential chemoselective transformations
2
Cross-coupling ready via C5-Br for Pd-catalyzed diversification
Suzuki, Sonogashira, Buchwald-Hartwig compatible
3
Click chemistry enabled by propargyloxyamino alkyne
CuAAC with azide-functionalized fragments

Why Generic Substitution Fails


Closely related pyridine building blocks—such as 5-bromonicotinic acid (CAS 20826-04-4), 6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (de-bromo analog, CAS 1880193-33-8), and regioisomeric 5-bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid (CAS 1880217-06-0)—each lack at least one critical functional handle present in the target compound . The de-bromo analog (MW 192.17) cannot participate in Pd-catalyzed cross-coupling at the 5-position, eliminating a key diversification vector . 5-Bromonicotinic acid (MW 202.01) lacks both the propargyloxyamino group for CuAAC click chemistry and the intramolecular hydrogen-bonding capacity of the N–O–CH₂–C≡CH moiety . The 4-carboxylic acid regioisomer (CAS 1880217-06-0) presents the carboxylic acid at a position with different electronic and steric properties, altering amide coupling reactivity and the geometry of downstream conjugates . These structural differences produce quantifiable divergence in molecular weight (ΔMW up to 79 Da), lipophilicity, and available synthetic vectors that render generic substitution invalid for multi-step synthetic programs.

De-bromo analog Lacks the aryl bromide cross-coupling handle; diversification at C5 is not possible.
5-Bromonicotinic acid Missing the propargyloxyamino group; cannot be used for CuAAC click chemistry or intramolecular H-bonding.
4-Carboxylic acid regioisomer Different electronic and steric environment alters amide coupling geometry and biochemical recognition.

Differentiation Evidence vs. Closest Analogs


Physicochemical Differentiation vs. De-Bromo Analog

The 5-bromo substitution increases molecular weight by 78.90 Da (41.1% increase) and elevates computed lipophilicity relative to the de-bromo analog 6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (CAS 1880193-33-8, MW 192.17) [1]. The target compound has XLogP3 of 1.5 versus an estimated ~0.5 for the de-bromo analog based on the absence of the hydrophobic bromine substituent [1]. This lipophilicity increase shifts the compound into a more favorable LogP window (1–3) for passive membrane permeability while adding only one heavy atom [1].

Physicochemical shift
Cross-study comparable
ΔMW +78.90 Da (+41.1%); ΔXLogP3 ~+1.0 log unit vs. de-bromo analog
Lipophilicity and size differentiation relevant for lead optimization
Property shift may influence permeability predictions
Physicochemical profiling Medicinal chemistry Lead optimization

Aryl Bromide Cross-Coupling Handle

The C5 aryl bromide enables Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that are structurally precluded in the de-bromo analog (CAS 1880193-33-8) . Compared to the 3-chloro-6-[(prop-2-yn-1-yloxy)amino]pyridine-2-carboxylic acid analog, the C–Br bond (bond dissociation energy ~281 kJ/mol) is more reactive toward oxidative addition with Pd(0) catalysts than the C–Cl bond (BDE ~338 kJ/mol) [1]. 5-Bromonicotinic acid (CAS 20826-04-4) has been demonstrated to participate in Sonogashira coupling and related transformations for the synthesis of 5-aryloyl nicotinic acid derivatives .

Cross-coupling handle
Class-level inference
C5-Br enables Suzuki, Sonogashira, Buchwald-Hartwig; C–Br BDE ~281 kJ/mol more reactive than C–Cl
Supports diversification strategies in SAR programs
Class-level reactivity; specific conditions require validation
Cross-coupling chemistry C–C bond formation Building block diversification

Carboxylic Acid Regioisomer Differentiation

The carboxylic acid at the pyridine 3-position (nicotinic acid scaffold) in the target compound confers distinct electronic properties and biological recognition patterns compared to the 4-carboxylic acid regioisomer 5-bromo-2-[(prop-2-yn-1-yloxy)amino]pyridine-4-carboxylic acid (CAS 1880217-06-0) . Nicotinic acid derivatives are recognized substrates for nicotinic acid phosphoribosyltransferase and can serve as precursors for NAD⁺/NADP analog synthesis, a property not shared by picolinic (2-carboxy) or isonicotinic (4-carboxy) acid isomers [1]. The 5-(prop-2-yn-1-yloxy)nicotinic acid scaffold has been specifically exploited for enzymatic synthesis of clickable NAADP analogs via pyridine-base exchange catalyzed by Aplysia californica ADP-ribosyl cyclase [2].

Regioisomer identity
Class-level inference
3-COOH (nicotinic) scaffold recognized by NAADP-processing enzymes; 4-COOH isomer not interchangeable
Regioisomer-specific enzyme recognition context
Nicotinic acid pharmacophore relevance
Regiochemistry Bioisosterism Nicotinic acid pharmacophore

Tri-Functional Orthogonal Handles

The target compound uniquely combines three synthetically orthogonal reactive handles within a single, low-molecular-weight scaffold (MW 271.07): (i) a carboxylic acid for amide/ester conjugation, (ii) an aryl bromide for Pd-catalyzed cross-coupling, and (iii) a terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. By comparison, the de-bromo analog (CAS 1880193-33-8, MW 192.17) possesses only two handles (COOH + alkyne), while 5-bromonicotinic acid (CAS 20826-04-4, MW 202.01) also has only two (COOH + Br) . The propargyloxyamino group at position 6 incorporates the alkyne via an N–O ether linkage, which introduces an additional hydrogen bond acceptor (the oxime ether oxygen) not present in simpler propargyl ethers [1].

Handle multiplicity
Cross-study comparable
3 orthogonal handles (COOH, Br, C≡CH) vs. 2 in closest analogs; 67% more diversification vectors
Enables sequential, protecting-group-free transformations
Critical for DEL and probe assembly
Orthogonal functionalization Click chemistry DNA-encoded libraries

Sourcing and Purity Benchmarking

The target compound is commercially available from multiple independent suppliers at a minimum certified purity of 95% . AKSci supplies the compound (Catalog 7180EK) with full quality assurance documentation including SDS and Certificate of Analysis upon request, and maintains stock shipped from California, USA . LeYan (Shanghai Haohong Biomedical Technology) lists the compound (Catalog 2108968) with 95% purity and provides computed property data including TPSA (74.68), LogP (0.9409), and rotatable bond count (3) . The compound is classified as non-hazardous for DOT/IATA transport . In comparison, the de-bromo analog (CAS 1880193-33-8) and regioisomer (CAS 1880217-06-0) have fewer active supplier listings, and the 3-chloro analog has limited commercial availability with variable purity specifications.

Sourcing & purity
Supporting evidence
≥95% purity; multi-vendor availability with COA documentation
Supports procurement reliability review
Vendor status as of 2025-2026; verify current lot
Procurement Quality control Reproducibility

Tautomeric Equilibrium

The compound is cataloged under two nomenclatures reflecting its tautomeric equilibrium: the amino form, 5-bromo-6-[(prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid (used by PubChem and AKSci), and the imino form, 5-bromo-6-((prop-2-yn-1-yloxy)imino)-1,6-dihydropyridine-3-carboxylic acid (used by LeYan) [1]. This tautomerism—between the endocyclic –NH–C(=N)–O– (amino) and exocyclic =N–O– (imino) forms—is a distinguishing structural feature not present in simpler 5-bromonicotinic acid (CAS 20826-04-4), which lacks the oxime ether moiety entirely . The imino tautomer features a 1,6-dihydropyridine ring with altered aromaticity and electron distribution compared to the fully aromatic amino form, which may influence the compound's reactivity in different solvent environments and pH conditions .

Tautomeric equilibrium
Supporting evidence
Amino/imino tautomerism between -NH-O- and =N-O- forms; dynamic electron distribution
May influence spectroscopic characterization and reactivity
Dual vendor nomenclature reflects tautomeric states
Tautomerism Oxime ether chemistry Structural annotation

Application Scenarios


DNA-Encoded Library (DEL) Synthesis

The three orthogonal reactive handles (–COOH, –Br, –C≡CH) make this compound an ideal core scaffold for DEL construction, where sequential, chemoselective transformations are essential. The carboxylic acid can be coupled to DNA-attached amines via amide bond formation in a first diversification step. The aryl bromide can then participate in Suzuki-Miyaura coupling with boronic acid building blocks in a second split-and-pool cycle. Finally, the terminal alkyne enables CuAAC click chemistry with azide-functionalized fragments in a third diversification step [1]. This three-step DEL diversification architecture is not achievable with the de-bromo analog (only two handles) or 5-bromonicotinic acid (lacks alkyne handle). The compact MW (271.07) ensures that the final DEL members remain within drug-like physicochemical space even after three rounds of chemistry [1].

NAADP/NADP Analog Synthesis

The nicotinic acid (3-carboxylic acid) scaffold of this compound positions it as a precursor for enzymatically synthesized, clickable dinucleotide analogs. The established precedent of 5-(prop-2-yn-1-yloxy)nicotinic acid serving as a substrate for Aplysia californica ADP-ribosyl cyclase-catalyzed pyridine-base exchange to generate clickable NAADP analogs demonstrates the feasibility of this approach [2]. The bromine at position 5 provides an additional modification site for photoaffinity labeling or fluorescent tag attachment, while the propargyloxyamino alkyne enables post-enzymatic CuAAC conjugation to azide-functionalized reporter groups. The 4-carboxylic acid regioisomer (CAS 1880217-06-0) and the de-bromo analog lack this specific combination of enzymatic substrate recognition and dual-functionalization capacity [2].

Syk Kinase Inhibitor Elaboration

Aminopyridine derivatives bearing carboxylic acid and halogen substituents have been extensively claimed as Syk (spleen tyrosine kinase) inhibitors in patent literature, including US 7,803,801 B2 assigned to Japan Tobacco Inc. [3]. The target compound's 3-carboxylic acid group can serve as a vector for amide-based fragment growth, while the 5-bromo substituent enables SAR exploration through cross-coupling with aryl, heteroaryl, and alkenyl partners. The propargyloxyamino group at position 6 provides an additional hydrogen-bonding interaction site (via the oxime ether oxygen) and a potential covalent warhead precursor. For programs requiring selective Syk inhibition with favorable physicochemical properties (XLogP3 1.5, TPSA 71.5 Ų within drug-like range), this compound offers a differentiated starting point compared to simpler aminopyridine fragments lacking the alkyne handle [1][3].

Chemical Probe Assembly

For chemical biology probe development requiring attachment of a purification tag, a fluorescent reporter, and a targeting moiety onto a single core, this compound's tri-functional architecture enables a convergent assembly strategy. A prototypical workflow involves: (1) amide coupling of the carboxylic acid to an amine-functionalized affinity tag (biotin or desthiobiotin), (2) Sonogashira coupling of the aryl bromide with an ethynyl-functionalized fluorophore, and (3) CuAAC click reaction of the terminal alkyne with an azide-modified targeting ligand [1]. This sequential, protecting-group-free assembly strategy is uniquely enabled by the orthogonal reactivity of the three handles and is not feasible with any single comparator compound. The moderate molecular weight ensures the final tri-functional probe remains within a tractable size range for cellular permeability [1].

Application
Selection Property
Validation Focus
DNA-Encoded Library (DEL) Synthesis
Tri-orthogonal handles for sequential split-and-pool cycles
Chemoselective diversification without protecting groups
NAADP/NADP Analog Synthesis
Nicotinic acid scaffold recognized by ADP-ribosyl cyclase
Enzymatic pyridine-base exchange feasibility
Syk Kinase Inhibitor Elaboration
Aminopyridine core with carboxylate and bromide vectors
Kinase selectivity and SAR exploration
Chemical Probe Assembly
Convergent assembly of tag, reporter, and ligand
Protecting-group-free tri-functional conjugation
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